molecular formula C13H10N2O6S2 B5917415 2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No. B5917415
M. Wt: 354.4 g/mol
InChI Key: XGVBQPXZHWHOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of 2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cellular processes. This compound has been found to have a high affinity for certain metal ions, which may contribute to its ability to inhibit enzyme activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). This compound has also been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide in lab experiments is its high affinity for metal ions, which makes it a valuable tool for studying enzyme activity. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide. One area of interest is the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of this compound as a diagnostic tool for the detection of metal ions in biological samples.

Synthesis Methods

The synthesis of 2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves the reaction of 2-aminobenzenesulfonamide with salicylaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalyst. The resulting compound can be purified using standard laboratory techniques.

Scientific Research Applications

2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential inhibitor of enzymes involved in cancer cell growth. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-(benzenesulfonyl)-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S2/c14-22(17,18)10-6-7-11-12(8-10)21-13(16)15(11)23(19,20)9-4-2-1-3-5-9/h1-8H,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVBQPXZHWHOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)S(=O)(=O)N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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